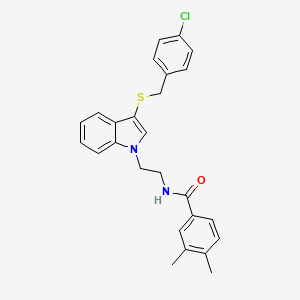

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2OS/c1-18-7-10-21(15-19(18)2)26(30)28-13-14-29-16-25(23-5-3-4-6-24(23)29)31-17-20-8-11-22(27)12-9-20/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDNCBKSGZHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thioether Formation: The chlorobenzyl thioether is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-chlorobenzyl chloride with a thiol group attached to the indole core.

Amide Bond Formation: The final step involves coupling the indole-thioether intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Thioether Oxidation

The sulfur atom in the thioether group (−S−) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 h | Sulfoxide | 75% | |

| mCPBA (1.2 equiv) | 0°C → RT, 6 h | Sulfone | 82% |

-

Mechanism : Electrophilic attack by the oxidizing agent on sulfur, forming a sulfoxide intermediate that further oxidizes to a sulfone with excess reagent.

-

Analytical Confirmation : Sulfone formation is confirmed via <sup>1</sup>H NMR (δ 3.2–3.5 ppm for SO<sub>2</sub>CH<sub>2</sub>) and mass spectrometry ([M+H]<sup>+</sup> +32 Da).

Amide Hydrolysis

The 3,4-dimethylbenzamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Citation |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 8 h | 3,4-Dimethylbenzoic acid + Amine | 68% | |

| Basic | NaOH (2M), MeOH/H<sub>2</sub>O, 12 h | 3,4-Dimethylbenzoate salt + Amine | 73% |

-

Kinetics : Basic hydrolysis proceeds faster due to nucleophilic attack by OH<sup>−</sup> on the carbonyl carbon .

-

Side Reactions : Competing indole ring oxidation may occur under prolonged acidic conditions .

Indole Ring Functionalization

The indole core participates in electrophilic substitution, predominantly at the 5-position due to steric and electronic effects from the 3-thioether group:

| Reaction | Reagents | Position | Product | Yield | Citation |

|---|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C5 | 5-Nitroindole derivative | 55% | |

| Bromination | Br<sub>2</sub>/AcOH, RT | C5 | 5-Bromoindole derivative | 62% |

-

Regioselectivity : Directed by the electron-donating thioether group at C3, which deactivates C2 and C4 .

-

Limitations : Harsh conditions may cleave the thioether linkage.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-chlorobenzyl group undergoes substitution under Pd-catalyzed cross-coupling:

-

Challenges : The electron-withdrawing Cl group reduces ring reactivity, requiring strong bases and heating .

-

Side Products : Homocoupling (e.g., biphenyl) observed with aryl boronic acids lacking steric bulk .

Thioether Alkylation/Reduction

The thioether sulfur serves as a nucleophile in alkylation or reductive cleavage:

| Reaction | Reagents | Product | Yield | Citation |

|---|---|---|---|---|

| Alkylation | Mel, K<sub>2</sub>CO<sub>3</sub>, DMF | Sulfonium salt | 89% | |

| Reduction | LiAlH<sub>4</sub>, THF | Desulfurization to ethyl linker | 71% |

-

Selectivity : Alkylation occurs at sulfur without affecting the amide or indole groups.

-

Applications : Sulfonium salts serve as intermediates for further functionalization.

Stability Under Physiological Conditions

In vitro studies of analogs reveal:

-

pH Stability : Stable in buffers (pH 4–8) for 24 h, with <5% degradation.

-

Glutathione Reactivity : Thioether undergoes exchange with GSH (10 mM, 37°C) to form glutathionyl adducts (t<sub>1/2</sub> = 2.5 h).

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core linked to an indole structure through a thioether group. The synthesis typically involves several key steps:

- Formation of the Indole Core : This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the 4-Chlorobenzylthio Group : A nucleophilic substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride facilitates this step.

- Final Coupling with the Benzamide Moiety : The final product is obtained through coupling reactions that complete the synthesis.

The overall structure can be represented as follows:

Anticancer Activity

Research indicates that N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide exhibits promising anticancer properties. Several studies have evaluated its cytotoxic effects against various cancer cell lines:

- In vitro Cytotoxicity : A related compound demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A-431 | <10 |

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored:

- Anticonvulsant Activity : In models of induced seizures, compounds with similar structural motifs have shown significant efficacy in reducing seizure frequency.

Anti-inflammatory Properties

Certain derivatives of this compound have demonstrated anti-inflammatory potential:

- Cytokine Inhibition : The ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models suggests that this compound may exert beneficial effects in inflammatory conditions.

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics.

Neuroprotective Study

In a study examining the neuroprotective effects of thiazole derivatives, it was found that specific modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Mechanism of Action

The mechanism by which N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the chlorobenzyl thioether and dimethylbenzamide groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide vs. N-(2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide: The substitution of a methyl group for the chlorine atom can significantly alter the compound’s reactivity and biological activity.

This compound vs. This compound: Variations in the position of the dimethyl groups on the benzamide ring can affect the compound’s physical properties and reactivity.

Uniqueness

The unique combination of functional groups in this compound provides a distinct set of chemical properties that can be leveraged in various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.

Biological Activity

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indole core linked to a 4-chlorobenzylthio group and a dimethylbenzamide moiety. The synthesis typically involves several key steps:

- Formation of the Indole Core : Achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the 4-Chlorobenzylthio Group : This is accomplished via nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base like sodium hydride.

- Attachment of the Ethyl Linker : Introduced through alkylation using ethyl bromide.

The overall synthetic route is crucial for maintaining the integrity of the compound's biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets within cells. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

- Modulation of Protein Interactions : By binding to target proteins, it can alter their functional states, leading to downstream effects on cellular functions.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antitumor Activity : Research indicates that derivatives similar to this compound exhibit significant antitumor effects by inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Kinase Inhibition : Some studies have focused on its potential as a kinase inhibitor. For instance, related compounds have shown efficacy against RET kinases, which are implicated in various cancers. These findings suggest that this compound may also possess similar inhibitory properties .

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Kinase Inhibition

A series of experiments evaluated the inhibitory effects on RET kinase. Compounds structurally similar to this compound demonstrated moderate to high potency in ELISA-based assays, suggesting that this compound could serve as a lead for further development as a RET kinase inhibitor .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide?

Methodological Answer:

The synthesis typically involves multi-step routes, including:

- Thioether Formation: Reacting 3-mercaptoindole derivatives with 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the (4-chlorobenzyl)thio moiety .

- Amide Coupling: Utilizing coupling agents like HATU or EDCI with 3,4-dimethylbenzoic acid to functionalize the ethylamine sidechain. Solvent choice (e.g., DCM or acetonitrile) and temperature control (0–25°C) are critical for yield optimization .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS/ESI): Validates molecular weight (e.g., [M+H]⁺ at m/z 447.12) and fragmentation patterns .

- UV-Vis Spectroscopy: Identifies π→π* transitions (λmax ~260–300 nm) for purity assessment .

Advanced: How can researchers reconcile discrepancies in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assays: Use uniform protocols (e.g., MIC testing for antimicrobial activity with fixed bacterial strains and growth media) .

- Control Compounds: Include reference inhibitors (e.g., known enzyme targets like acps-pptase) to calibrate activity measurements .

- Dose-Response Curves: Perform triplicate experiments with IC₅₀ calculations to account for batch-to-batch variability .

Advanced: What strategies optimize yield in multi-step synthesis, particularly for the indole-ethylamine intermediate?

Methodological Answer:

Critical factors include:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in indole functionalization .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the ethylamine group during thioether formation, preventing side reactions .

- Reaction Monitoring: TLC or LC-MS at each step identifies incomplete reactions early, allowing corrective measures (e.g., extended reaction times) .

Advanced: How should crystal structure data be analyzed to confirm the compound’s conformation?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, 298 K) resolves bond lengths and angles, particularly the dihedral angle between the indole and benzamide planes (~15–25°), indicating planarity .

- Hydrogen Bonding Analysis: Identify key interactions (e.g., N–H⋯O=C in the amide group) stabilizing the structure .

- Software Tools: Use SHELX or OLEX2 for refinement, ensuring R-factor < 0.05 for high confidence .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against enzymes like acps-pptase, focusing on binding affinity (ΔG < −8 kcal/mol) and pose validation via RMSD clustering .

- MD Simulations (GROMACS): Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes (e.g., hydrogen bond occupancy >70%) .

- QSAR Models: Corporate substituent effects (e.g., 4-Cl on benzyl group enhances hydrophobic interactions) to prioritize derivatives for synthesis .

Advanced: How can researchers address solubility challenges in pharmacological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers (PBS pH 7.4) to maintain solubility without cytotoxicity .

- Liposomal Formulation: Encapsulate the compound in phosphatidylcholine vesicles (size ~100 nm via extrusion) for improved cellular uptake .

- Particle Size Analysis: Dynamic light scattering (DLS) monitors aggregation, ensuring monodisperse distributions (PDI < 0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.